Yttrium perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

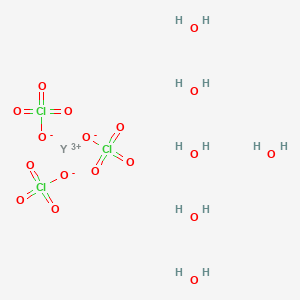

Yttrium perchlorate is an inorganic compound with the chemical formula Y(ClO₄)₃. It is an yttrium salt of perchloric acid. This compound is known for its strong oxidizing properties and is typically found in a liquid state. It is soluble in water and forms a hexahydrate with the formula Y(ClO₄)₃·6H₂O .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Yttrium perchlorate can be synthesized by dissolving yttrium oxide (Y₂O₃) in perchloric acid (HClO₄) solution. The reaction typically produces this compound octahydrate . The general reaction is as follows: [ \text{Y}_2\text{O}_3 + 6 \text{HClO}_4 \rightarrow 2 \text{Y(ClO}_4\text{)}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves similar methods, often utilizing high-purity yttrium oxide and concentrated perchloric acid. The process is carried out under controlled conditions to ensure the complete dissolution of yttrium oxide and the formation of the desired perchlorate compound .

Analyse Des Réactions Chimiques

Types of Reactions

Yttrium perchlorate undergoes various chemical reactions, including:

Oxidation: As a strong oxidizer, this compound can facilitate oxidation reactions.

Complex Formation: It can form complexes with various ligands, such as crown ethers and organic solvents.

Common Reagents and Conditions

Oxidation Reactions: Typically involve reducing agents and are carried out under controlled temperatures to prevent explosive reactions.

Complex Formation: Involves the use of organic solvents like acetone, methanol, and ethanol under specific temperature conditions.

Major Products

Oxidation: Produces oxidized forms of the reactants.

Complex Formation: Results in the formation of yttrium-ligand complexes, which can be used in various applications.

Applications De Recherche Scientifique

Chemical Applications

Yttrium perchlorate serves as a crucial reagent in various chemical reactions and synthesis processes. Its role extends to:

- Reagent in Synthesis : Used in the formation of yttrium complexes and as a catalyst in organic reactions.

- Crystal Growth : Employed in the synthesis of crystalline materials, including heteronuclear complexes like [Na₃YLa₂(C₇H₃SO₆)₄·26H₂O]n, which has been characterized using single-crystal X-ray diffractometry.

In biological research, this compound is utilized to study interactions with biological systems:

- Stabilization of Nitric Oxide : It is used in experiments focusing on the stabilization and storage of nitric oxide, which plays a pivotal role in various physiological processes.

- Toxicology Studies : Research indicates that this compound can induce oxidative stress through reactive oxygen species (ROS) generation, leading to DNA damage.

Case Study: Toxicological Effects

A study demonstrated that exposure to this compound resulted in increased intracellular ROS levels, which correlated with cytotoxic effects in cellular models. The findings emphasize the need for careful handling due to potential toxicity.

Medical Applications

This compound's unique properties make it valuable in medical imaging and therapy:

- Radiopharmaceuticals : It is utilized in developing radiopharmaceuticals for diagnostic imaging techniques such as Positron Emission Tomography (PET). The yttrium ion serves as a tracer due to its radioactive isotopes.

- Therapeutic Uses : Investigations into its use for targeted radiotherapy are ongoing, leveraging its properties to deliver radiation directly to tumors while minimizing damage to surrounding tissues.

Industrial Applications

In industrial settings, this compound finds applications as follows:

Mécanisme D'action

The mechanism of action of yttrium perchlorate involves its strong oxidizing properties. It can facilitate the transfer of oxygen atoms to other molecules, leading to oxidation reactions. In biological systems, it can interact with nitric oxide, stabilizing and storing it for various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Yttrium nitrate (Y(NO₃)₃): Another yttrium salt with strong oxidizing properties.

Yttrium chloride (YCl₃): A yttrium salt used in various chemical reactions and industrial applications.

Yttrium sulfate (Y₂(SO₄)₃): Used in similar applications as yttrium perchlorate but with different chemical properties.

Uniqueness

This compound is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. This makes it particularly useful in applications requiring strong oxidizing agents and in the stabilization of reactive species .

Propriétés

Numéro CAS |

14017-56-2 |

|---|---|

Formule moléculaire |

ClHO4Y |

Poids moléculaire |

189.36 g/mol |

Nom IUPAC |

perchloric acid;yttrium |

InChI |

InChI=1S/ClHO4.Y/c2-1(3,4)5;/h(H,2,3,4,5); |

Clé InChI |

NASANMXFTVINAA-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Y+3] |

SMILES canonique |

OCl(=O)(=O)=O.[Y] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe an example of yttrium perchlorate being used in the synthesis of a complex with a known crystal structure?

A2: Yes, this compound, alongside lanthanum perchlorate, reacts with sodium sulfo-salicylate to form a heteronuclear complex with the formula [Na3YLa2(C7H3SO6)4⋅26H2O]n. [] Single-crystal X-ray diffractometry reveals a structure where a central eight-coordinate yttrium ion is flanked by two ten-coordinate lanthanum ions. []

Q2: Are there any studies on the solubility of yttrium compounds in the presence of perchlorate?

A3: Yes, the solubility of yttrium carbonate has been extensively studied in aqueous perchlorate media. [] The Pitzer and Brønsted–Guggenheim–Scatchard ion-interaction models successfully describe the solubility equilibria of yttrium carbonate in these solutions. [] This research highlights the importance of understanding the behavior of yttrium in various ionic environments.

Q3: How does this compound interact with amide-containing cryptands?

A5: Studies utilizing multinuclear NMR and X-ray crystallography demonstrate that this compound forms complexes with specific amide-containing cryptands, such as 1,1′-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-dicarbonyl)ferrocene. [] In these complexes, the amide carbonyl groups act as ligands and adopt a cis configuration within the formed cryptate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.